molecular formula C14H18N2O7 B1201366 N-Benzoyl-N'-beta-D-glucopyranosyl urea

N-Benzoyl-N'-beta-D-glucopyranosyl urea

Cat. No.: B1201366
M. Wt: 326.30 g/mol
InChI Key: JSBCZGSPFATCOV-BZNQNGANSA-N
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Description

N-Benzoyl-N’-Beta-D-Glucopyranosyl Urea is a compound that belongs to the class of glycosyl ureas. It is characterized by the presence of a benzoyl group attached to a glucopyranosyl urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-N’-Beta-D-Glucopyranosyl Urea typically involves the acylation of O-peracetylated beta-D-glucopyranosyl urea. This can be achieved by reacting O-peracetylated beta-D-glucopyranosylamine with acyl-isocyanates in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction is followed by deprotection to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for N-Benzoyl-N’-Beta-D-Glucopyranosyl Urea are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-N’-Beta-D-Glucopyranosyl Urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Benzoyl-N’-Beta-D-Glucopyranosyl Urea has several scientific research applications:

Mechanism of Action

N-Benzoyl-N’-Beta-D-Glucopyranosyl Urea exerts its effects by inhibiting glycogen phosphorylase, an enzyme involved in glycogen breakdown. The compound binds to the catalytic site of the enzyme, inducing conformational changes that prevent substrate binding and subsequent enzymatic activity. This inhibition helps regulate glucose levels in the body, making it a potential therapeutic agent for type 2 diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzoyl-N’-Beta-D-Glucopyranosyl Urea is unique due to its specific benzoyl group, which provides distinct binding interactions with glycogen phosphorylase. This results in a different inhibition profile compared to other glycosyl urea derivatives, making it a valuable compound for therapeutic research .

Properties

Molecular Formula

C14H18N2O7

Molecular Weight

326.30 g/mol

IUPAC Name

N-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl]benzamide

InChI

InChI=1S/C14H18N2O7/c17-6-8-9(18)10(19)11(20)13(23-8)16-14(22)15-12(21)7-4-2-1-3-5-7/h1-5,8-11,13,17-20H,6H2,(H2,15,16,21,22)/t8-,9-,10+,11-,13-/m1/s1

InChI Key

JSBCZGSPFATCOV-BZNQNGANSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC(=O)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2C(C(C(C(O2)CO)O)O)O

Synonyms

N-benzoyl-N'-beta-D-glucopyranosyl urea
N-benzoyl-N'-glucopyranosylurea

Origin of Product

United States

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